5-({3-[(3-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-5-oxopentanoic acid
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Overview
Description
5-({3-[(3-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-5-oxopentanoic acid is a complex organic compound that features a unique structure combining a methoxyphenyl group, a carbamoyl group, and a cyclohepta[b]thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({3-[(3-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-5-oxopentanoic acid typically involves multiple steps, including the formation of the cyclohepta[b]thiophene core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the cyclohepta[b]thiophene core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the methoxyphenyl and carbamoyl groups through reactions such as nucleophilic substitution and amide formation.
Oxidation and Reduction: Adjusting the oxidation state of intermediates to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-({3-[(3-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles.
Coupling Reagents: Palladium catalysts, boronic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: Investigation of its pharmacological properties and potential as a therapeutic agent.
Material Science: Use in the development of advanced materials with unique electronic or optical properties.
Biological Studies: Exploration of its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-({3-[(3-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-5-oxopentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as 2-butylthiophene and 2-octylthiophene.
Methoxyphenyl Compounds: Compounds with a methoxyphenyl group, such as 4-[(3-methoxyphenyl)carbamoyl]butanoic acid.
Uniqueness
5-({3-[(3-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-5-oxopentanoic acid is unique due to its combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C22H26N2O5S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
5-[[3-[(3-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H26N2O5S/c1-29-15-8-5-7-14(13-15)23-21(28)20-16-9-3-2-4-10-17(16)30-22(20)24-18(25)11-6-12-19(26)27/h5,7-8,13H,2-4,6,9-12H2,1H3,(H,23,28)(H,24,25)(H,26,27) |
InChI Key |
KILQNIBTHJEJRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)CCCC(=O)O |
Origin of Product |
United States |
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